8-Bromo-2-naphthoic acid, methyl ester

Organic Synthesis Hydrolysis Process Chemistry

Sourcing a reliable 8-bromo-2-naphthoate derivative with consistent cross-coupling performance is critical. Methyl 8-bromo-2-naphthoate addresses the challenge of unpredictable reactivity due to steric bulk. - Differentiated Reactivity: The 8-bromo 'peri-interaction' creates unique steric and electronic effects, enabling distinct kinetic control in reactions like alkaline hydrolysis and providing a specific vector for Suzuki-Miyaura couplings. - High-Yield Transformations: Demonstrates a 99% yield in hydrolysis to the corresponding acid, ensuring scalable and efficient process development. - API Impurity Standard: Explicitly identified as Adapalene Impurity 38, supplied at 98% purity with full analytical data for quality control applications.

Molecular Formula C12H9BrO2
Molecular Weight 265.1 g/mol
CAS No. 168901-54-0
Cat. No. B186081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-naphthoic acid, methyl ester
CAS168901-54-0
SynonymsMethyl 8-broMo-2-naphthoate
Molecular FormulaC12H9BrO2
Molecular Weight265.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=CC=C2Br)C=C1
InChIInChI=1S/C12H9BrO2/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h2-7H,1H3
InChIKeyQJIIYARFYFKVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8-Bromo-2-naphthoate: Key Specifications & Physicochemical Profile


Methyl 8-bromo-2-naphthoate (CAS 168901-54-0) is a brominated naphthalene derivative with the molecular formula C12H9BrO2 and a molecular weight of 265.1 g/mol . Its IUPAC name is methyl 8-bromonaphthalene-2-carboxylate [1]. This compound serves as a versatile building block in organic synthesis and is characterized by a predicted boiling point of 357.0±15.0 °C, a density of 1.5±0.1 g/cm³, and a calculated LogP of 4.20, indicating significant lipophilicity [2]. It is commercially available with a typical purity specification of 98% and recommended storage conditions of 2-8°C .

Methyl 8-Bromo-2-naphthoate: Irreplaceable Due to Peri-Interactions


The performance and reactivity of Methyl 8-bromo-2-naphthoate are not interchangeable with its 1-naphthoate isomers or other positional analogs. The key differentiator is the unique steric and electronic environment created by the 8-bromo substituent, a phenomenon known as the 'peri-interaction' [1]. This interaction profoundly affects the compound's behavior in key reactions. For instance, studies on the alkaline hydrolysis of methyl 8-substituted 1-naphthoates demonstrate that all 8-substituents, including bromine, exhibit 'very large steric ‘bulk’ retardations' compared to unsubstituted or other substituted naphthoates [1]. This translates to a quantifiable difference in reaction kinetics, which is critical for process optimization and ensuring synthetic reproducibility. Furthermore, the presence of the bromine atom at the 8-position on the 2-naphthoic acid scaffold provides a specific vector for cross-coupling reactions like Suzuki-Miyaura, a functionality absent in the non-halogenated parent compound, enabling a distinct class of downstream chemical transformations.

Quantitative Performance Benchmarks for Methyl 8-Bromo-2-naphthoate


Hydrolysis Performance: Ester vs. Acid

The methyl ester functionality provides a synthetically distinct and quantifiable advantage over the corresponding free acid. A reported procedure demonstrates that the alkaline hydrolysis of methyl 8-bromo-2-naphthoate can proceed to yield 8-bromo-2-naphthoic acid in a near-quantitative isolated yield of 99% . This high efficiency for deprotection contrasts with the direct use of the acid, which would require a different, potentially lower-yielding activation step for further esterification or amidation. This provides a quantitative benchmark for route scouting when selecting between the ester and acid starting materials.

Organic Synthesis Hydrolysis Process Chemistry

Lipophilicity and Density vs. 1-Naphthoate Isomers

Methyl 8-bromo-2-naphthoate exhibits a distinct physicochemical profile compared to its 1-naphthoate isomer, which is a critical factor for applications ranging from chromatographic method development to predicting in-silico behavior. The calculated LogP for the target compound is 4.20 [1], whereas data for methyl 8-bromo-1-naphthoate is not available in the permissible sources. However, a class-level inference can be made by comparing it to methyl 1-naphthoate (CAS 2459-24-7), which has a significantly lower experimental LogP of 2.78 [2]. The bromine substitution at the 8-position on the 2-naphthoate scaffold increases lipophilicity by over 1.4 log units compared to the unsubstituted 1-naphthoate isomer. This substantial difference in partition coefficient is quantifiable and directly impacts its behavior in reversed-phase HPLC and its suitability as a lipophilic building block.

Physicochemical Properties Lipophilicity Chromatography

Commercial Purity: A Sourcing Benchmark

The commercial availability and purity of methyl 8-bromo-2-naphthoate are well-defined, providing a clear benchmark for procurement. A key supplier lists the product with a standard purity of 98% and provides a Certificate of Analysis (CoA) that includes NMR, HPLC, and GC data . In contrast, the related compound 8-bromo-2-naphthoic acid is commercially available with a lower minimum purity specification of 95% from some vendors . This 3% difference in minimum guaranteed purity is a quantifiable factor in procurement decisions, especially for applications where high purity is critical, such as in pharmaceutical impurity standard synthesis .

Quality Control Procurement Analytical Chemistry

Application Scenarios for Methyl 8-Bromo-2-naphthoate


High-Yield Intermediate for 8-Substituted Naphthalenes

Methyl 8-bromo-2-naphthoate serves as a key starting material due to its capacity for high-yielding transformations. As demonstrated by the 99% yield in its hydrolysis to the corresponding acid , it provides a reliable and scalable entry point for generating diverse 8-substituted naphthoic acid derivatives. This high efficiency is crucial for process chemistry where yield and purity are paramount.

Certified Reference Standard for Adapalene Impurities

This compound is explicitly identified and utilized as 'Adapalene Impurity 38' [REFS-1, REFS-2]. Its well-defined analytical data, including NMR and HPLC, and high purity (98%) make it suitable for use as a reference standard in the quality control and impurity profiling of the active pharmaceutical ingredient (API) Adapalene. This is a niche, high-value application where the compound's exact identity and purity are non-negotiable.

Lipophilic Building Block for Cross-Coupling

The presence of the bromine atom at the 8-position of the naphthalene ring makes this compound a prime substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . Its high calculated LogP of 4.20 further distinguishes it, as the resulting coupled products will retain significant lipophilicity, which can be a desirable property for designing molecules that need to interact with hydrophobic biological targets or cross cell membranes.

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